Physicochemical Profiling and Solubility Dynamics of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one: A Technical Guide for Drug Development
Physicochemical Profiling and Solubility Dynamics of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one: A Technical Guide for Drug Development
Introduction: The Strategic Value of Spirocyclic Scaffolds
In modern drug discovery, overcoming the poor aqueous solubility and high metabolic clearance associated with planar, aromatic-heavy molecules is a primary objective. The transition toward molecules with higher sp³ character—a paradigm widely recognized as the [1]—has driven the adoption of spirocyclic building blocks.
1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one (SMILES: CC(=O)N1CCNCC12CCCCC2) represents a highly optimized intermediate in this class. By fusing a piperazine ring with a cyclohexane ring via a single spiro carbon, the scaffold projects substituents in a rigid, three-dimensional vector space. The strategic mono-acetylation at the N1 position converts one nitrogen into a neutral amide, eliminating dual-reactivity during downstream synthesis, while the N4 position remains a basic secondary amine. This differential reactivity and high Fsp³ (fraction of sp³ carbons) make it an ideal moiety for improving the physicochemical profiles of kinase inhibitors, GPCR ligands, and targeted protein degraders.
Structural and Physicochemical Properties
The physicochemical behavior of 1-{1,4-diazaspiro[5.5]undecan-1-yl}ethan-1-one is dictated by the balance between the lipophilic spiro-cyclohexane core and the polar amide/amine functionalities. The secondary amine at N4 acts as the primary ionization center, profoundly influencing the molecule's pH-dependent solubility and lipophilicity (LogD).
Below is a summary of the core quantitative properties derived from computational models and structural analogs [2]:
| Physicochemical Property | Value | Mechanistic Implication |
| Molecular Formula | C₁₁H₂₀N₂O | High saturation (Fsp³ = 0.91) promotes solubility. |
| Molecular Weight | 196.29 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |
| Monoisotopic Mass | 196.15756 Da | Critical for precise LC-MS/MS identification. |
| TPSA | 32.34 Ų | Excellent membrane permeability; well below the 90 Ų threshold for BBB penetration. |
| Predicted XLogP | 0.7 – 1.0 | Optimal lipophilicity for balancing aqueous solubility and lipid membrane partitioning. |
| Estimated pKa (N4) | 8.5 – 9.5 | Protonated at physiological pH (7.4), ensuring high thermodynamic solubility in biological fluids. |
High-Throughput Physicochemical Profiling Workflow
To accurately map the solubility and ionization profile of this spirocycle, a rigorous, self-validating analytical workflow is required. The following diagram illustrates the logical relationship between sample preparation, orthogonal analytical techniques, and data synthesis.
High-throughput physicochemical profiling workflow for spirocyclic building blocks.
Experimental Methodologies & Self-Validating Protocols
As a standard practice in advanced application science, experimental protocols must not merely list steps, but establish a closed-loop system of causality and self-validation.
Protocol A: pKa Determination via Potentiometric Titration
Causality: Because 1-{1,4-diazaspiro[5.5]undecan-1-yl}ethan-1-one lacks an extended conjugated π -system, it exhibits poor UV absorbance. Therefore, traditional UV-metric titrations are ineffective. Potentiometric titration, which relies purely on hydrogen ion activity, is the gold standard for aliphatic amines.
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Sample Preparation: Dissolve 3.0 mg of the compound in 10 mL of a 0.15 M KCl solution.
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Rationale: The KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration.
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Atmospheric Control: Purge the titration vessel with Argon gas.
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Rationale: Aliphatic amines are highly susceptible to forming carbamates with atmospheric CO₂, and dissolved CO₂ forms carbonic acid, which will artificially skew the basic pH readings.
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Titration & Co-solvent Validation: Titrate from pH 2.0 to 11.0 using standardized 0.5 M NaOH.
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Self-Validation System: If the neutral free-base precipitates at high pH, the titration curve will distort. To validate the true aqueous pKa, perform three parallel titrations in 30%, 40%, and 50% methanol/water mixtures. Use the Yasuda-Shedlovsky extrapolation method to plot the apparent pKa against the dielectric constant of the solvent mixtures, extrapolating back to 0% methanol to yield the absolute aqueous pKa.
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Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)
Causality: Kinetic solubility methods (e.g., DMSO solvent-shift) frequently overestimate solubility due to the formation of supersaturated states or nano-colloids. To accurately model oral bioavailability and formulation limits, the thermodynamic shake-flask method must be employed to ensure true equilibrium between the solid crystalline phase and the aqueous phase.
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Buffer Equilibration: Prepare 50 mM phosphate buffers at pH 1.2 (gastric), 4.5 (duodenal), and 7.4 (blood plasma). Add an excess of the solid compound (e.g., 10 mg) to 1 mL of each buffer in sealed borosilicate glass vials.
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Agitation and pH Drift Monitoring: Incubate the vials at 37 °C with orbital shaking at 300 rpm for 48 hours.
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Self-Validation System: The dissolution of a basic amine consumes protons, which can raise the pH of the buffer. After 24 hours, measure the pH of each vial. If the pH has drifted by >0.1 units, adjust it back to the target using micro-additions of 0.1 M HCl or NaOH. Failure to correct pH drift invalidates the pH-solubility curve.
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Phase Separation: Subject the suspensions to ultracentrifugation at 15,000 rpm for 15 minutes at 37 °C.
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Rationale: Standard syringe filtration is prohibited for this step. The lipophilic cyclohexane core can cause non-specific binding of the free-base compound to standard PTFE or nylon filter membranes, leading to artificially low solubility readouts. Centrifugation cleanly separates the phases without material loss.
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Quantification: Dilute the supernatant into the linear dynamic range and quantify using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the [M+H]+ precursor ion at m/z 197.16.
Conclusion
1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one is a prime example of modern structural design, leveraging spirocyclic geometry to maximize sp³ character. By understanding its physicochemical properties—specifically the interplay between the neutral N1-amide and the basic N4-amine—drug development professionals can effectively utilize this building block to rescue the solubility and metabolic stability of flat, lipophilic drug candidates.
References
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Title: Escape from flatland: increasing saturation as an approach to improving clinical success Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]
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Title: PubChemLite - 1-{1,4-diazaspiro[5.5]undecan-1-yl}ethan-1-one (CID 64975321) Source: PubChem Database (National Center for Biotechnology Information) URL: [Link]
